molecular formula C14H20N6O2S B6435502 N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide CAS No. 2549033-17-0

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Cat. No. B6435502
CAS RN: 2549033-17-0
M. Wt: 336.42 g/mol
InChI Key: NFPICGRCKXCUDU-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide (NMPPC) is a cyclic sulfonamide compound that has been widely studied due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. NMPPC belongs to a class of compounds known as purinones, which are derivatives of purine nucleosides that possess a variety of interesting and potentially useful biological activities. In particular, NMPPC has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied extensively due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. In particular, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease. It has also been studied for its potential use in the treatment of cancer, particularly in the treatment of leukemia and lymphoma. Additionally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its potential use as an anti-viral agent in the treatment of HIV and other viral infections.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the synthesis of pro-inflammatory mediators. Specifically, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other pro-inflammatory mediators. Additionally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been found to inhibit the activity of certain enzymes involved in the synthesis of cytokines, which are molecules involved in the regulation of the immune response.
Biochemical and Physiological Effects
N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been found to have a variety of biochemical and physiological effects. In particular, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins and other pro-inflammatory mediators. Additionally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been found to inhibit the activity of certain enzymes involved in the synthesis of cytokines, which are molecules involved in the regulation of the immune response. N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has also been found to have anti-cancer and anti-viral effects, although the exact mechanisms of these effects are not fully understood.

Advantages and Limitations for Lab Experiments

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has several advantages for use in laboratory experiments. First, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is relatively stable and can be stored for long periods of time without significant degradation. Additionally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is generally nontoxic and can be safely handled in the laboratory. Finally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is relatively inexpensive and can be easily synthesized in the laboratory. On the other hand, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has some limitations for use in laboratory experiments. First, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is relatively insoluble in water, which can make it difficult to dissolve and use in aqueous solutions. Additionally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. In particular, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn’s disease. Additionally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its potential use in the treatment of cancer, particularly in the treatment of leukemia and lymphoma. Furthermore, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide has been studied for its potential use as an anti-viral agent in the treatment of HIV and other viral infections. In the future, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide may be further studied for its potential use in the treatment of other diseases and conditions, as well as its potential use as a novel drug target. Additionally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide may be further studied for its potential use in the development of new drugs and drug delivery systems. Finally, N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide may be further studied for its potential use in the development of new diagnostic and therapeutic tools.

Synthesis Methods

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide can be synthesized from the reaction of N-methyl-N-propylcyclohexanesulfonamide and 7-methyl-7H-purin-6-amine. This reaction is known as a Mannich reaction and involves the condensation of an amine and an aldehyde or ketone with formaldehyde. The reaction is catalyzed by an acid, such as hydrochloric acid, and yields N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide as the product. This method has been used to synthesize N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide in high yields and with high purity.

properties

IUPAC Name

N-methyl-N-[1-(7-methylpurin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-18-9-17-13-12(18)14(16-8-15-13)20-6-5-10(7-20)19(2)23(21,22)11-3-4-11/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPICGRCKXCUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[1-(7-methyl-7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

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